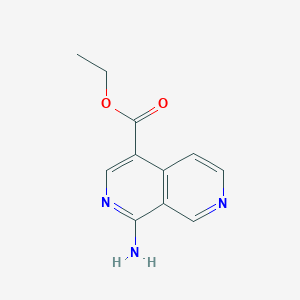
2-(5-Ethylnaphthalen-1-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Ethylnaphthalen-1-yl)acetic acid is an organic compound that belongs to the class of naphthalene derivatives It is characterized by the presence of an ethyl group at the 5-position of the naphthalene ring and an acetic acid moiety at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Ethylnaphthalen-1-yl)acetic acid can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 5-ethylnaphthalene with chloroacetic acid in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under reflux conditions, typically in an inert solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-(5-Ethylnaphthalen-1-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Electrophilic reagents such as bromine or nitric acid in the presence of a catalyst.
Major Products Formed
Oxidation: Naphthoquinones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated naphthalene derivatives.
Scientific Research Applications
2-(5-Ethylnaphthalen-1-yl)acetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to other bioactive naphthalene derivatives.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-(5-Ethylnaphthalen-1-yl)acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
1-Naphthaleneacetic acid: Used in agriculture as a plant growth regulator.
2-Naphthaleneacetic acid: Similar structure but different substitution pattern, leading to distinct chemical and biological properties.
Uniqueness
2-(5-Ethylnaphthalen-1-yl)acetic acid is unique due to the presence of the ethyl group at the 5-position, which can influence its reactivity and biological activity. This structural feature distinguishes it from other naphthalene derivatives and may contribute to its specific applications in research and industry .
Properties
CAS No. |
732237-57-9 |
|---|---|
Molecular Formula |
C14H14O2 |
Molecular Weight |
214.26 g/mol |
IUPAC Name |
2-(5-ethylnaphthalen-1-yl)acetic acid |
InChI |
InChI=1S/C14H14O2/c1-2-10-5-3-8-13-11(9-14(15)16)6-4-7-12(10)13/h3-8H,2,9H2,1H3,(H,15,16) |
InChI Key |
FVACQDXRQWYMPD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C2C=CC=C(C2=CC=C1)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 4-oxo-4H-pyrido[2,3-d][1,3]oxazine-2-carboxylate](/img/structure/B11886703.png)

![3,4-Dihydro[1,4]thiazino[3,4-b]quinazolin-6(1H)-one](/img/structure/B11886705.png)

![5,7-Dimethyl-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-9(4H)-one](/img/structure/B11886722.png)
![5-Benzyl-5-azaspiro[2.5]octan-1-amine](/img/structure/B11886728.png)
![3-Ethyl-6,7,8,9-tetrahydropyrazolo[3,4-d]pyrido[1,2-a]pyrimidin-4(1H)-one](/img/structure/B11886746.png)


![7-Chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine-3-carboxylic acid](/img/structure/B11886762.png)


![2H-Naphtho[2,3-b][1,4]oxazine-2,3(4H)-dione](/img/structure/B11886780.png)

